molecular formula C16H22O6 B1683228 Trepibutone CAS No. 41826-92-0

Trepibutone

Cat. No.: B1683228
CAS No.: 41826-92-0
M. Wt: 310.34 g/mol
InChI Key: YPTFHLJNWSJXKG-UHFFFAOYSA-N
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Description

Trepibutone, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a compound primarily used for the treatment of functional gastrointestinal disorders. It promotes the secretion of bile and pancreatic juice and helps in relaxing the smooth muscles of the gastrointestinal tract. This action reduces the internal pressure of the gallbladder and bile duct, thereby alleviating symptoms associated with bile duct and pancreatic diseases .

Preparation Methods

The synthesis of Trepibutone involves several steps, starting with the preparation of the core structure, 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid. The synthetic route typically includes:

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Trepibutone undergoes several types of chemical reactions, including:

Scientific Research Applications

Trepibutone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Trepibutone is unique in its specific action on the gastrointestinal tract, but it shares similarities with other compounds used for similar purposes. Some of these similar compounds include:

    Drotaverine: Another smooth muscle relaxant used for gastrointestinal disorders.

    Mebeverine: A compound used to relieve muscle spasms in the gastrointestinal tract.

    Hyoscine: An antispasmodic agent used to treat various gastrointestinal conditions.

Compared to these compounds, this compound is distinguished by its specific chemical structure and its ability to promote bile and pancreatic juice secretion without significant anticholinergic effects .

Properties

IUPAC Name

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFHLJNWSJXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046634
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41826-92-0
Record name Trepibutone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41826-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trepibutone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trepibutone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPIBUTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.0 part by weight of 3-(2',4',5'-triethoxybenzoyl)-trans-acrylic acid, 50 parts by volume of methanol and 0.2 part by weight of 5% palladium-charcoal is subjected to catalytic reduction at 25°C under atmospheric pressure for 1 hour. After removal of the catalyst by filtration, the filtrate is evaporated and the residue is recrystallized from aqueous ethanol to give 0.85 part by weight of 3-(2',4',5'-triethoxybenzoyl)-propionic acid as pale yellow needles melting at 150°-151°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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